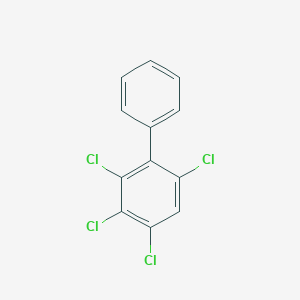

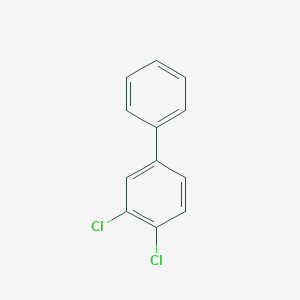

2,3,4,6-Tetrachlorobiphenyl

Overview

Description

2,3,4,6-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .

Molecular Structure Analysis

The molecular formula of this compound is C12H6Cl4 . The exact mass is 291.919411 g/mol . For a detailed molecular structure, please refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 292.0 g/mol . More specific properties like melting point, boiling point, etc., might be found in specialized chemical databases or literature.Scientific Research Applications

Chemical Decomposition and Advanced Oxidation Processes

Research by Benítez et al. (2000) investigated the decomposition of various chlorophenols, including 2,3,4,6-tetrachlorophenol, through advanced oxidation processes (AOPs). They found that ozone and hydroxyl radicals played significant roles in enhancing decomposition levels in comparison to single oxidants (Benítez, Beltrán-Heredia, Acero, & Rubio, 2000).

Degradation in Supercritical Water

Akiyama (2003) conducted a study on the degradation of polychlorobiphenyls, including 2,2′,5,5′-tetrachlorobiphenyl, using potassium carbonate in supercritical water. The results suggested that hydrocarbons were major degradation products, showcasing an effective method for breaking down such compounds (Akiyama, 2003).

Cometabolic Degradation by Microbial Cultures

Adebusoye et al. (2008) reported on the cometabolic degradation of polychlorinated biphenyls, including 2,3,4,5-tetrachlorobiphenyl, by Ralstonia sp. and Pseudomonas sp. strains. These findings highlight the potential of utilizing specific microbial strains in the bioremediation of environments contaminated with polychlorinated biphenyls (Adebusoye, Ilori, Picardal, & Amund, 2008).

Density Functional Theory Studies

Arulmozhiraja et al. (2002) explored the radical ions of polychlorinated biphenyls, including 2,2',5,5'-tetrachlorobiphenyl, using density functional theory. This study provided insights into the electronic properties and potential reactivity of such compounds (Arulmozhiraja, Fujii, & Morita, 2002).

Reactivity with Alkali in Different Media

Gorbunova et al. (2020) examined the reactions of tetrachlorobiphenyls with alkali in 2-aminoethanol medium. Their research indicated differing reactivities and the formation of hydroxy derivatives, contributing to our understanding of chemical interactions and transformations (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).

Theoretical Chemistry Study on Toxicity

Eddy (2020) conducted a theoretical study on the toxicity of polychlorobiphenyl compounds, including 2,2',5,5'-tetrachlorobiphenyl. This study leveraged quantitative structure-toxicity relationships to estimate the degree of toxicity of PCBs (Eddy, 2020).

Electrochemical Impedance Determination

Wei et al. (2011) developed an electrochemical impedance sensor for determining polychlorinated biphenyls, such as 3,3',4,4'-tetrachlorobiphenyl. This research contributed to the development of sensitive detection methods for environmental contaminants (Wei, Kong, Yang, Wang, Liu, & Huang, 2011).

Safety and Hazards

When handling 2,3,4,6-Tetrachlorobiphenyl, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

The primary target of 2,3,4,6-Tetrachlorobiphenyl is the circadian clock component PER1 . This compound regulates the circadian clock by inhibiting the basal and circadian expression of PER1 .

Mode of Action

This compound inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction results in changes to the circadian rhythm.

Biochemical Pathways

It is known that the compound’s interaction with the clock-arntl/bmal1 heterodimer affects thecircadian rhythm . The downstream effects of this interaction are likely to impact various physiological processes regulated by the circadian clock.

Pharmacokinetics

As a polychlorinated biphenyl (pcb), it is known to bepersistent in the environment , resistant to degradation, and capable of bioaccumulating in animal tissue . These properties suggest that the compound may have a high bioavailability and a long half-life in the body.

Result of Action

The primary result of this compound’s action is the disruption of the circadian rhythm due to its inhibitory effect on PER1 . This can lead to various physiological effects, as the circadian rhythm regulates numerous biological processes, including sleep-wake cycles, hormone secretion, and metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of iron-rich minerals in the environment can enhance the dechlorination of PCBs, including this compound . This suggests that the compound’s action can be influenced by the chemical composition of its environment.

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetrachlorobiphenyl is involved in biochemical reactions that regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction suggests that this compound may interact with enzymes and proteins involved in the regulation of circadian rhythms .

Molecular Mechanism

It is known that PCBs can bind to various receptors throughout the body, thereby interfering with associated pathways and subsequently affecting normal endocrine function at the epigenetic level .

properties

IUPAC Name |

1,2,3,5-tetrachloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBRTVXSIVSXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074177 | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54230-22-7 | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668WHK8XYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

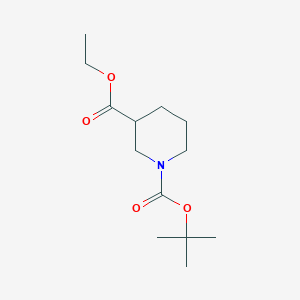

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What factors influence the microbial dechlorination of 2,3,4,6-tetrachlorobiphenyl in the environment?

A: Temperature significantly impacts the microbial dechlorination of this compound. Research has shown that dechlorination rates, pathways, and even the dominant microbial species involved vary greatly depending on the temperature. [, , ] For example, in Woods Pond sediment, different dechlorination processes dominated at different temperatures: Process N (8-30°C), Process P (12-34°C), Process LP (18-30°C), and Process T (50-60°C). [] This highlights the complexity of PCB bioremediation, as temperature fluctuations at contaminated sites can significantly alter dechlorination outcomes.

Q2: What are the primary products of this compound dechlorination?

A: The dechlorination of this compound leads to the formation of several trichlorobiphenyl products. The specific products formed are influenced by factors like temperature and the sediment microbial community. Common products observed in studies include 2,4,6-trichlorobiphenyl, 2,3,6-trichlorobiphenyl, and 2,6-dichlorobiphenyl. [, ] In some cases, further dechlorination to dichlorobiphenyls like 2,4-dichlorobiphenyl, 2-chlorobiphenyl, and 4-chlorobiphenyl was also reported. []

Q3: How does the source of sediment affect the dechlorination of this compound?

A: The origin of the sediment significantly impacts the dechlorination process. Studies comparing PCB-contaminated sediment from Woods Pond (WP) and PCB-free sediment from Sandy Creek Nature Center Pond (SCNC) revealed distinct dechlorination patterns and rates. [] For instance, while both sediments exhibited this compound dechlorination between 12°C and 34°C, dechlorination also occurred at 50-60°C in the WP sediment, suggesting the presence of thermophilic PCB-dechlorinating microorganisms. [] Moreover, the dechlorination rates were consistently higher in WP sediment, indicating a more active dechlorinating microbial community. [] These findings underscore the importance of considering sediment origin when designing bioremediation strategies.

Q4: What are the implications of these research findings for PCB bioremediation efforts?

A: This research provides valuable insights for developing effective bioremediation strategies for PCB-contaminated sites. Understanding the influence of factors like temperature and sediment source on PCB dechlorination can guide the optimization of environmental conditions to enhance the activity of dechlorinating microorganisms. [, , ] Further research into the specific microbial communities involved and their dechlorination capabilities could pave the way for bioaugmentation strategies using specialized microbial cultures to target and remediate PCB contamination. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)